3-(4-Ethoxy-2-methylphenyl)phenol
Description
3-(4-Ethoxy-2-methylphenyl)phenol is a phenolic compound featuring a central phenol ring substituted at the 3-position with a 4-ethoxy-2-methylphenyl group. This structure combines electron-donating ethoxy (-OCH₂CH₃) and methyl (-CH₃) substituents, which influence its physicochemical properties. The ethoxy group enhances hydrophobicity and steric bulk, while the methyl group further modifies electronic and steric characteristics. Such substitutions are critical in determining solubility, acidity, and reactivity, making this compound relevant in organic synthesis, material science, and pharmaceutical intermediates.
Properties
IUPAC Name |
3-(4-ethoxy-2-methylphenyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-3-17-14-7-8-15(11(2)9-14)12-5-4-6-13(16)10-12/h4-10,16H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDMHFOOXPMWDPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=CC(=CC=C2)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00683539 | |
| Record name | 4'-Ethoxy-2'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00683539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261900-08-6 | |
| Record name | 4'-Ethoxy-2'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00683539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethoxy-2-methylphenyl)phenol can be achieved through various methods. One common approach involves the nucleophilic aromatic substitution reaction. In this method, a suitable phenol derivative undergoes substitution with an ethoxy and methyl group under controlled conditions. For instance, the reaction of 4-ethoxy-2-methylphenol with a phenol derivative in the presence of a base can yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes. These processes often utilize catalysts to enhance reaction efficiency and yield. The use of metal catalysts, such as palladium or copper, in cross-coupling reactions like the Suzuki-Miyaura coupling, is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethoxy-2-methylphenyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and bases (NaOH, KOH) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted phenols .
Scientific Research Applications
3-(4-Ethoxy-2-methylphenyl)phenol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Mechanism of Action
The mechanism of action of 3-(4-Ethoxy-2-methylphenyl)phenol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the aromatic ring can participate in π-π interactions, affecting the compound’s binding affinity and activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties of Selected Phenolic Derivatives
Physicochemical Properties
- Acidity: The phenol group (pKa ~10) is less acidic than 4-chloro-2-methylphenol (pKa ~8.5) due to electron-donating ethoxy and methyl groups reducing phenol’s acidity .
- Solubility: Ethoxy and methyl groups likely reduce water solubility compared to hydroxyl-rich analogs (e.g., eugenol). Predicted logP ~3.5 (similar to eugenol’s logP 2.4) .
- Thermal Stability : Ethoxy groups may enhance thermal stability; analogs like B-(4-ethoxy-2-methylphenyl)boronic acid are stable under standard storage .
Toxicity and Environmental Impact
- Acute Toxicity: Analogous phenolic esters (e.g., 3-(2-methyl-2-propen-1-yl)phenol acetate) show oral (H302) and dermal irritation (H315), suggesting similar risks for this compound .
- Environmental Fate: Unlike 4-chloro-2-methylphenol, which is persistent in aquatic systems, the ethoxy group in this compound may enhance biodegradability via hydrolytic cleavage .
Research Findings and Methodological Insights
- Structural Characterization : Crystallographic tools like SHELXL and ORTEP-3 (used in analog studies) are critical for resolving substituent effects on molecular packing .
- Synthetic Routes : Ethoxy-methylphenyl derivatives are often synthesized via Friedel-Crafts alkylation or Suzuki-Miyaura coupling, as seen in the preparation of B-(4-ethoxy-2-methylphenyl)boronic acid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
